molecular formula C4H5NO3 B1235704 Fumaramic acid CAS No. 2987-87-3

Fumaramic acid

Cat. No. B1235704
CAS RN: 2987-87-3
M. Wt: 115.09 g/mol
InChI Key: FSQQTNAZHBEJLS-OWOJBTEDSA-N
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Description

Fumaramic acid is a dicarboxylic acid that is widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. Fumaramic acid is a derivative of fumaric acid, which is a naturally occurring compound found in various fruits and vegetables. Fumaramic acid has several applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

1. Treatment of Multiple Sclerosis and Psoriasis

Fumaric acid, a product of the citric acid cycle, is used in fumaric acid esters (FAEs) for treating multiple sclerosis (MS) and psoriasis. FAEs exhibit immunomodulatory effects, reducing peripheral CD4+ and CD8+ T-lymphocytes and inhibiting nuclear factor kappa B (NF-κB)-dependent transcription in human endothelial cells. Clinical studies have shown significant reductions in gadolinium-enhancing lesions in relapsing-remitting MS patients treated with a modified fumaric acid ester, BG-12 (Moharregh-Khiabani et al., 2009). Additionally, FAEs have demonstrated efficacy in treating autoimmune myocarditis and ischemia and reperfusion, and as potential neuroprotectants against HIV-associated neurocognitive disorders (Das et al., 2016).

2. Biomedical and Tissue Engineering Applications

Fumaric acid and its derivatives have been used in the fabrication of biodegradable scaffolds for tissue engineering and as matrix ingredients in drug delivery vehicles. These applications are promising for delivering key drug molecules (Das et al., 2016).

3. pH-Responsive Smart Materials Development

Fumaramic acid derivatives can be converted into their cis isomer maleamic acid derivatives under UV illumination, exhibiting pH-responsive degradability at acidic pH only after photoisomerization. This characteristic is pivotal for developing multisignal-responsive smart materials in biomedical applications (Choi et al., 2014).

4. Fumarate Biosynthesis and Industrial Applications

Fumaric acid's biosynthetic pathways have been explored for sustainable and ecologically-friendly production in industries. The exogenous introduction of the fumarate biosynthetic pathway in S. cerevisiae, for instance, demonstrated significantly higher yields of fumarate, an important component in foodstuffs, pharmaceuticals, and industrial materials (Xu et al., 2012).

5. Epigenetic Modifier in Tumorigenesis

Fumarate has been identified as an epigenetic modifier that induces epithelial-to-mesenchymal transition (EMT) in cancer cells. It inhibits Tet-mediated demethylation, leading to the expression of EMT-related transcription factors and enhanced migratory properties. This indicates its role in cell transformation and the aggressive features of tumors (Sciacovelli et al., 2016).

6. Antimicrobial Applications

Fumarate has shown high antimicrobial activity against Listeria monocytogenes under acidic conditions, making it a potential candidate for decontamination and biofilm removal in food safety applications (Barnes & Karatzas, 2020).

properties

IUPAC Name

(E)-4-amino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQQTNAZHBEJLS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2987-87-3, 557-24-4
Record name Fumaramic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-carbamoylprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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